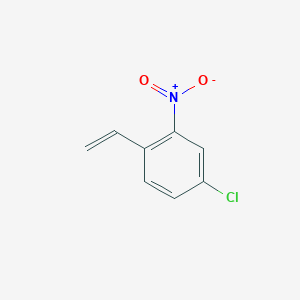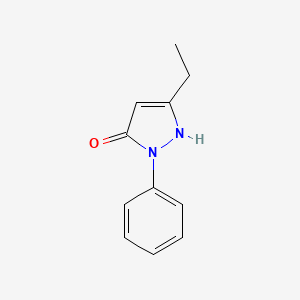
diethyl (Z)-2-anilinobut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl (Z)-2-anilinobut-2-enedioate is an organic compound with the molecular formula C14H17NO4. It is a derivative of butenedioic acid, where one of the hydrogen atoms is replaced by a phenylamino group, and both carboxylic acid groups are esterified with ethyl groups. This compound is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-2-anilinobut-2-enedioate typically involves the reaction of diethyl fumarate with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
diethyl (Z)-2-anilinobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diethyl 2-(phenylamino)-2-oxoacetate.
Reduction: Formation of diethyl 2-(phenylamino)butan-1,4-diol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
diethyl (Z)-2-anilinobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (Z)-2-anilinobut-2-enedioate involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl fumarate: A similar compound with two ester groups but without the phenylamino substitution.
Diethyl maleate: Another isomer of diethyl fumarate with a different geometric configuration.
Diethyl 2-(phenylamino)succinate: A compound with a similar structure but with a saturated carbon chain.
Uniqueness
diethyl (Z)-2-anilinobut-2-enedioate is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33511-74-9 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
diethyl 2-anilinobut-2-enedioate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-13(16)10-12(14(17)19-4-2)15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 |
Clé InChI |
ROMURMXNNUEGCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(=O)OCC)NC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate](/img/structure/B8707666.png)







![4-{2-[(2-Phenylethyl)(propyl)amino]ethyl}benzene-1,2-diol](/img/structure/B8707715.png)





